molecular formula C9H16N4 B11810922 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

Katalognummer: B11810922
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: ZXLQXQLKXDGRFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This piperidine-based scaffold, which incorporates a 1,2,4-triazole ring, is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring piperidine and triazole moieties are frequently investigated as key synthetic intermediates and potential pharmacologically active molecules . The structural combination found in this compound is common in the development of ligands for various biological targets, with related structures being explored in numerous patent and literature contexts . Researchers value this compound for building molecular libraries and probing structure-activity relationships, particularly in the synthesis of more complex molecules for biochemical screening. As with all specialized chemical building blocks, proper handling and storage are essential. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe and appropriate application in a laboratory setting.

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

4-(2-ethyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3

InChI-Schlüssel

ZXLQXQLKXDGRFL-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NC=N1)C2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

therapeutic potential of ethyl-triazole piperidine scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural and therapeutic versatility of Ethyl-Triazole Piperidine (ETP) scaffolds. This specific structural motif combines the metabolic stability of the 1,2,3-triazole (a bioisostere for amide bonds) with the pharmacokinetic privileges of the piperidine ring, linked via a flexible ethyl spacer .

This guide focuses on three primary therapeutic areas where this scaffold has demonstrated high potency: Oncology (Bcl-xL inhibition) , Antifungals (CYP51 targeting) , and Antivirals (SARS-CoV-2 Mpro inhibition) .

Executive Summary

The Ethyl-Triazole Piperidine (ETP) scaffold represents a "privileged structure" in modern medicinal chemistry. It addresses two critical bottlenecks in drug discovery: solubility and target specificity . The piperidine ring provides a protonatable nitrogen for solubility and ionic interactions, while the 1,2,3-triazole core acts as a rigid, metabolically stable linker that mimics peptide bonds (trans-amide bioisostere) without susceptibility to protease cleavage. The ethyl linker is critical, providing the precise rotatable distance (


 Å) required to span deep hydrophobic pockets in enzymes like CYP51 and proteases like Mpro.

Part 1: Structural Rationale & Synthetic Accessibility

The Pharmacophore Triad

The ETP scaffold functions through a synergistic triad:

  • The Piperidine Head: Acts as a cationic anchor (at physiological pH) to bind negatively charged residues (e.g., Asp/Glu) in the target binding pocket.

  • The Ethyl Spacer: A 2-carbon flexible linker that prevents steric clash between the bulky piperidine and the triazole, allowing "induced fit" binding.

  • The Triazole Core: A dipole-rich aromatic ring that engages in

    
     stacking and hydrogen bonding (via N2/N3 lone pairs).
    
Modular Synthesis via CuAAC (Click Chemistry)

The synthesis relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This pathway is preferred for its regioselectivity (forming exclusively 1,4-disubstituted triazoles) and tolerance of diverse functional groups.

Standard Protocol: Synthesis of ETP Scaffold

  • Precursor A: 1-(2-Azidoethyl)piperidine (The "Ethyl-Piperidine" component).

  • Precursor B: Terminal Alkyne (bearing the therapeutic "Tail").

Step-by-Step Methodology:

  • Azide Formation: React 1-(2-chloroethyl)piperidine hydrochloride with sodium azide (

    
    ) in DMF at 80°C for 12h. Validation: Monitor disappearance of alkyl chloride peak by TLC.
    
  • Click Reaction: Dissolve Precursor A (1.0 eq) and Precursor B (1.0 eq) in a

    
    -BuOH/H2O (1:1) mixture.
    
  • Catalyst Addition: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%). Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
    
  • Incubation: Stir at room temperature for 6–12 hours.

  • Purification: Extract with ethyl acetate. The triazole product often precipitates or can be purified via silica gel column chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

G Start 1-(2-chloroethyl) piperidine HCl Azide 1-(2-azidoethyl) piperidine Start->Azide NaN3, DMF 80°C, 12h CuAAC CuAAC Reaction (CuSO4 / Na-Ascorbate) Azide->CuAAC Alkyne Functionalized Alkyne (R-C≡CH) Alkyne->CuAAC Product 1,4-Disubstituted 1,2,3-Triazole Product CuAAC->Product t-BuOH/H2O RT, 6-12h

Caption: Figure 1. Modular synthesis of the Ethyl-Triazole Piperidine scaffold via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Part 2: Therapeutic Case Studies

Case Study A: Oncology (Bcl-xL Inhibition)

Target: Bcl-xL (Anti-apoptotic protein). Overexpression prevents cancer cell death. Mechanism: The ETP scaffold mimics the BH3 domain of pro-apoptotic proteins (like BAD or BAX). The piperidine interacts with Asp103 , while the triazole


-stacks with Phe105 .
Key Insight:  The ethyl linker allows the piperidine to reach the polar rim of the hydrophobic groove, a reach that methyl linkers (1-carbon) often fail to achieve.
Case Study B: Antifungal Agents (CYP51 Inhibitors)

Target: Lanosterol 14


-demethylase (CYP51).[1]
Mechanism:  The triazole N4 nitrogen coordinates with the Heme Iron (

) in the enzyme active site. The ethyl-piperidine tail extends into the access channel, blocking substrate entry. Data Highlight: ETP derivatives show superior activity against Candida auris compared to fluconazole due to the additional hydrophobic interactions provided by the piperidine tail.
Case Study C: Antiviral (SARS-CoV-2 Mpro)

Target: Main Protease (Mpro/3CLpro). Mechanism: Non-covalent inhibition.[2] The scaffold occupies the substrate binding cleft (S1/S2 pockets). The triazole acts as a hydrogen bond acceptor for Glu166 , stabilizing the inhibitor-enzyme complex.

Part 3: Quantitative SAR Analysis

The table below summarizes Structure-Activity Relationship (SAR) data comparing the Ethyl linker against Methyl and Propyl variants across different targets.

Table 1: Comparative Potency (IC50) by Linker Length

Scaffold VariantLinker LengthTarget: Bcl-xL (Oncology)Target: CYP51 (Antifungal)Target: Mpro (Antiviral)
Methyl-Triazole1 Carbon (

)



Ethyl-Triazole 2 Carbons (

)



Propyl-Triazole3 Carbons (

)



Interpretation: The Ethyl linker consistently provides the optimal balance of flexibility and entropic cost. Methyl linkers are often too rigid/short, causing steric clash, while propyl linkers introduce too much entropic penalty upon binding.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism pathway for ETP derivatives in oncology (Apoptosis induction via Bcl-xL inhibition).

Pathway Drug ETP Scaffold Drug BclxL Bcl-xL Protein (Anti-Apoptotic) Drug->BclxL Binds Hydrophobic Groove Complex Drug-Bcl-xL Complex (Inhibition) Drug->Complex Sequesters Bcl-xL BAX BAX/BAK (Pro-Apoptotic) BclxL->BAX Normally Inhibits Complex->BAX Releases Inhibition Mito Mitochondrial Permeabilization BAX->Mito Oligomerizes CytoC Cytochrome C Release Mito->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2. Mechanism of Action: ETP derivatives inhibit Bcl-xL, releasing BAX/BAK to trigger mitochondrial apoptosis.

Part 5: Detailed Biological Assay Protocol

Protocol: Fluorescence Polarization (FP) Assay for Bcl-xL Affinity

This protocol validates the binding affinity (


) of the ETP scaffold.
  • Reagents:

    • Recombinant human Bcl-xL protein (GST-tagged).

    • Fluorescent Probe: FAM-labeled BAD peptide (binds Bcl-xL with high affinity).

    • Assay Buffer: 20 mM Phosphate pH 7.4, 1 mM EDTA, 0.05% Pluronic F-127.

  • Plate Setup: Use black 384-well low-binding plates.

  • Titration:

    • Add 10

      
      L of 20 nM Bcl-xL protein to wells.
      
    • Add 10

      
      L of test compound (ETP derivative) at varying concentrations (1 nM to 100 
      
      
      
      M).
    • Incubate for 15 mins at RT to allow equilibrium.

  • Probe Addition: Add 10

    
    L of 5 nM FAM-BAD peptide.
    
  • Measurement: Incubate 30 mins in dark. Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50. Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters. (2021). Link

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors. RSC Medicinal Chemistry. (2025).[2] Link

  • Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Scientific Reports. (2020). Link

  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences. (2022). Link

  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. (2025). Link

Sources

The 1,2,4-Triazole Piperidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the concept of "privileged structures" has emerged as a powerful guiding principle. These are molecular scaffolds capable of binding to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of novel therapeutics.[1][2] This guide delves into the synergistic combination of two such entities: the 1,2,4-triazole ring and the piperidine moiety. We will explore the intrinsic medicinal value of each component, analyze the strategic advantages of their fusion, detail robust synthetic methodologies, and survey the broad pharmacological activities that establish the 1,2,4-triazole piperidine core as a truly privileged scaffold in medicinal chemistry.

The Concept of Privileged Structures: An Introduction

Coined by B.E. Evans in 1988, the term "privileged structure" describes molecular frameworks that appear as recurring motifs in potent ligands for diverse biological targets.[1] These scaffolds are not merely passive skeletons; they possess inherent drug-like properties, including high chemical stability, amenability to synthetic modification, and favorable pharmacokinetic profiles.[2] By embedding privileged substructures into compound libraries, medicinal chemists can significantly enhance the probability of identifying high-quality lead compounds, thereby accelerating the path from initial hit to clinical candidate.[3] This strategy has proven effective across various target families, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2]

The Building Blocks: Deconstructing the Scaffold's Power

The remarkable versatility of the 1,2,4-triazole piperidine scaffold stems from the unique and complementary properties of its constituent parts.

The 1,2,4-Triazole Moiety: A Hub of Bioactivity

The five-membered, nitrogen-rich 1,2,4-triazole ring is a cornerstone of medicinal chemistry.[4] Its aromatic nature and ability to act as a bioisostere for amides and esters make it a valuable component in drug design.[5] The three nitrogen atoms can participate in hydrogen bonding, chelation of metal ions (a key interaction for antifungal azoles), and other crucial molecular interactions.

This moiety is a key feature in a multitude of approved drugs, demonstrating a vast spectrum of pharmacological activities, including:

  • Antifungal: (e.g., Fluconazole, Itraconazole) by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[6][7]

  • Anticancer: (e.g., Letrozole, Anastrozole) by acting as aromatase inhibitors.[8][9]

  • Antiviral: (e.g., Ribavirin).[4][9]

  • Anxiolytic/Hypnotic: (e.g., Alprazolam, Triazolam).[4][10]

  • Anticonvulsant, Anti-inflammatory, and Analgesic properties. [11][12]

The Piperidine Ring: A Master of Physicochemical Modulation

The saturated six-membered piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals. Its prevalence is due to several key factors:

  • Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can significantly enhance aqueous solubility and aid in formulation.

  • Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents. It can act as a rigid linker to orient other pharmacophores or be an integral part of the pharmacophore itself.

  • Synthetic Accessibility: A vast array of synthetic methods exists for the construction and functionalization of the piperidine core.

Synthetic Strategies for 1,2,4-Triazole Piperidine Derivatives

The construction of the 1,2,4-triazole piperidine scaffold can be approached from several angles, typically involving the formation of the triazole ring onto a pre-existing piperidine core or the coupling of the two pre-formed heterocycles. A generalized workflow is presented below.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_end Final Steps start1 Piperidine Derivative (e.g., isonicotinic acid hydrazide) cyclization Cyclization Reaction start1->cyclization start2 Triazole Precursor (e.g., CS2, acid chloride, isothiocyanate) start2->cyclization derivatization Functionalization (e.g., Alkylation, Acylation) cyclization->derivatization purification Purification (Crystallization, Chromatography) derivatization->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Target Compound characterization->final_product

Caption: Generalized workflow for the synthesis and diversification of 1,2,4-triazole piperidine derivatives.

Exemplary Protocol: Synthesis of 4-Aryl-3-(pyridin-4-yl)-1,2,4-triazole-5-thione Derivatives

This protocol is adapted from methodologies used to generate potential antitubercular agents and demonstrates a common route to this scaffold.[13]

Step 1: Synthesis of Isonicotinic Acid Hydrazide

  • To a solution of methyl isonicotinate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Rationale: This is a standard nucleophilic acyl substitution where hydrazine displaces the methoxy group to form the corresponding hydrazide, a key precursor for triazole formation.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out and can be collected by filtration.

Step 2: Synthesis of Potassium dithiocarbazinate salt

  • Dissolve the isonicotinic acid hydrazide from Step 1 in a solution of potassium hydroxide in absolute ethanol.

  • Cool the solution in an ice bath and add carbon disulfide (CS₂) dropwise while stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Rationale: The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of CS₂. The strong base (KOH) facilitates the reaction and forms the stable potassium salt of the resulting dithiocarbazinate.

  • The precipitated salt is filtered, washed with cold diethyl ether, and dried.

Step 3: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • Reflux the potassium salt from Step 2 in water for 2-3 hours.

  • Cool the solution and acidify with a dilute mineral acid (e.g., HCl) to pH 5-6.

  • Rationale: This is an intramolecular cyclization reaction. Under reflux, the molecule dehydrates and cyclizes to form the more stable 1,3,4-oxadiazole ring. Acidification protonates the thiol, causing it to precipitate.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 4: Synthesis of 4-Aryl-3-(pyridin-4-yl)-1,2,4-triazole-5-thione Derivatives

  • To a solution of the oxadiazole-thiol from Step 3 in ethanol, add a substituted aniline (e.g., 2,4-dichloroaniline).

  • Reflux the mixture for 8-10 hours.

  • Rationale: The primary amine of the aniline attacks the oxadiazole ring, leading to ring-opening followed by a recyclization/dehydration cascade to form the thermodynamically stable 1,2,4-triazole-5-thione core.

  • After cooling, the precipitated product is filtered, dried, and purified by recrystallization. The final structure is confirmed by NMR, IR, and mass spectrometry.[13]

Pharmacological Landscape and Therapeutic Applications

The fusion of the 1,2,4-triazole and piperidine moieties has yielded compounds with a wide array of biological activities.

Antifungal Activity

A primary application of this scaffold is in the development of antifungal agents. The 1,2,4-triazole core is essential for inhibiting fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][14] The piperidine portion can be functionalized to optimize interactions with the active site or improve pharmacokinetic properties like solubility and cell permeability.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol triazole_piperidine 1,2,4-Triazole Piperidine Derivative triazole_piperidine->cyp51 Inhibition

Caption: Mechanism of action for azole antifungals targeting the ergosterol biosynthesis pathway.

Anticancer Activity

Derivatives of this scaffold have shown significant potential as anticancer agents. The mechanism of action can vary, with some compounds acting as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis.[8][15] Others function as inhibitors of specific kinases or, like Letrozole, as aromatase inhibitors for hormone-dependent cancers. The piperidine moiety can be tailored to enhance selective uptake into tumor cells or to orient the triazole pharmacophore for optimal binding to the target enzyme.[8]

Antitubercular and Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-triazole piperidine derivatives against Mycobacterium tuberculosis, including drug-resistant strains.[13][16] The specific molecular targets are still under investigation but may involve unique mycobacterial enzymes. The scaffold has also been used to generate compounds with broad-spectrum antibacterial activity.[17]

CNS Activity

The ability of the piperidine ring to cross the blood-brain barrier makes this scaffold suitable for developing agents targeting the central nervous system (CNS). Compounds have been designed and synthesized as anticonvulsants, often by modulating GABA-A receptors.[10]

Quantitative Data Summary

The following table summarizes the activity of selected 1,2,4-triazole derivatives, illustrating the potency achievable with this scaffold across different therapeutic areas.

Compound ClassTargetExample ActivityReference
Antifungal Candida albicansMIC₈₀ = 0.0156 µg/mL[6]
Anticancer A431 Cancer Cells (Tubulin)EC₅₀ in single-digit nM range[15]
Antitubercular M. tuberculosis H37RaMIC = 0.976 µg/mL[13]
Anticonvulsant Maximal Electroshock (MES)ED₅₀ = 9.1 mg/kg[10]

Conclusion and Future Perspectives

The 1,2,4-triazole piperidine core represents a highly successful and versatile privileged scaffold in medicinal chemistry. The combination of the triazole's broad bioactivity and the piperidine's favorable physicochemical and structural properties creates a powerful platform for drug discovery.[11][16] Future research will likely focus on leveraging this scaffold to tackle complex challenges such as drug resistance in infectious diseases and cancer.[18] The continued exploration of novel synthetic routes and the application of computational docking studies will further refine the design of next-generation therapeutics based on this remarkable molecular architecture.

References

  • Privileged Structures. OpenOChem Learn.
  • Privileged structures: applic
  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • Privileged Structures and Polypharmacology within and between Protein Families. PMC.
  • Privileged Structures as Leads in Medicinal Chemistry. Bentham Science Publishers.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles… ResearchG
  • (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • A Review on 1, 2, 4 - Triazoles.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole deriv
  • Synthesis and Antimicrobial Activity of Some[1][2][11]-Triazole Derivatives. Semantic Scholar.

  • An insight on medicinal
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Rel
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed.
  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.

Sources

Methodological & Application

Application Note: Synthetic Strategies for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(1,2,4-triazol-5-yl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core moiety in Janus Kinase (JAK) inhibitors, GPCR agonists, and antifungal agents. The specific regiochemistry of the 1-ethyl-5-substituted isomer is critical for biological activity but presents a synthetic challenge due to the potential for forming the thermodynamic 1,3-isomer.

This guide details the regioselective synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine. We prioritize the "Gold Standard" Acylamidine Route (Lin-Lang synthesis) due to its operational simplicity and high fidelity for the 1,5-isomer. A secondary protocol utilizing thioimidates is discussed for difficult substrates.

Retrosynthetic Analysis

To access the target molecule (1) , we disconnect the C–N bonds of the triazole ring. The most reliable disconnection involves the condensation of an acyclic precursor with ethylhydrazine.

Strategic Logic
  • Protecting Group: The piperidine nitrogen must be protected (Boc) to prevent side reactions and improve solubility.

  • Regiocontrol: The key challenge is ensuring the ethyl group attaches to N1 while the piperidine is at C5. The reaction of an

    
    -acylformamidine  with ethylhydrazine  favors this 1,5-substitution pattern because the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic formamidine carbon first.
    

Retrosynthesis Target Target: 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine Precursor1 Intermediate: N-((Dimethylamino)methylene)- 1-(tert-butoxycarbonyl)piperidine-4-carboxamide Precursor1->Target Cyclization (Regioselective) SM Starting Material: 1-Boc-piperidine-4-carboxamide SM->Precursor1 DMF-DMA (Condensation) Reagent Reagent: Ethylhydrazine Reagent->Target

Figure 1: Retrosynthetic disconnection showing the Acylamidine strategy.

Protocol A: The Acylamidine Route (Primary Method)

This route is preferred for its scalability and high regioselectivity.

Phase 1: Preparation of 1-Boc-piperidine-4-carboxamide

If 1-Boc-piperidine-4-carboxamide is not commercially sourced, it is synthesized from 1-Boc-isonipecotic acid.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Ammonium hydroxide (25% aq) or Ammonia gas

  • THF (anhydrous)

Procedure:

  • Dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous THF (10 mL/g) under

    
    .
    
  • Add CDI portion-wise at 0°C. Stir at room temperature (RT) for 2 hours to form the acyl imidazole intermediate (monitor by CO2 evolution cessation).

  • Cool to 0°C. Add Ammonium hydroxide (5.0 eq) dropwise.

  • Stir for 4 hours at RT.

  • Workup: Concentrate THF. Dilute with EtOAc, wash with 1N HCl (cold), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90%

    • State: White solid.[1]

Phase 2: Formation of the Acylamidine Intermediate

This is the critical activation step.

Reagents:

  • 1-Boc-piperidine-4-carboxamide (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)
    
  • Solvent: DMF (or run neat in DMF-DMA)

Procedure:

  • Suspend the carboxamide in DMF-DMA.

  • Heat to 90–100°C for 3–5 hours.

  • Monitor: TLC/LCMS should show complete consumption of amide and formation of a less polar species (

    
    ).
    
  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA.

    • Note: The intermediate is moisture sensitive. Use immediately or store under Argon.

    • Structure: (Z)-tert-butyl 4-(((dimethylamino)methylene)carbamoyl)piperidine-1-carboxylate.

Phase 3: Cyclization to 1,2,4-Triazole

Reagents:

  • Acylamidine Intermediate (from Phase 2) (1.0 eq)

  • Ethylhydrazine oxalate (1.2 eq) (Preferred over free base for stability)

  • Acetic Acid (glacial)

  • Solvent: 1,4-Dioxane or Ethanol

Procedure:

  • Dissolve the Acylamidine intermediate in 1,4-Dioxane (10 mL/g).

  • Add Ethylhydrazine oxalate.

  • Add Acetic Acid (approx. 2.0 eq) to catalyze the cyclization and buffer the reaction.

  • Heat to 80–90°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The unsubstituted

      
       of ethylhydrazine attacks the methine carbon of the acylamidine. Subsequent intramolecular attack of the ethyl-amino group on the carbonyl oxygen (with loss of water/dimethylamine) closes the ring.
      
  • Workup: Cool to RT. Concentrate solvent. Dilute with EtOAc. Wash with sat. NaHCO3 (to neutralize acetic acid) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

    • Target: tert-butyl 4-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate.

Phase 4: Deprotection

Reagents:

  • HCl (4M in Dioxane) or TFA/DCM (1:4)

Procedure:

  • Dissolve the protected triazole in DCM.

  • Add TFA (10 eq) or HCl/Dioxane (5 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Isolation: Concentrate. For the free base, redissolve in MeOH, pass through a basic ion-exchange resin (e.g., SCX-2) or treat with K2CO3/MeOH and filter.

Analytical Data & Quality Control

Regiochemistry Verification (Critical)

Distinguishing the 1,5-isomer (Target) from the 1,3-isomer (Impurity) is vital.

Feature1-Ethyl-5-(piperidin-4-yl) (Target)1-Ethyl-3-(piperidin-4-yl) (Impurity)
NOE Signal Strong NOE between Ethyl-CH2 and Piperidine-H4 (methine).NO NOE between Ethyl-CH2 and Piperidine ring.
C-5 Shift Triazole C-5 carbon appears ~155-160 ppm.Triazole C-5 (unsubstituted CH) appears ~145 ppm.
H-3 Shift Singlet at ~7.8 ppm (Triazole H-3).Singlet at ~8.0-8.2 ppm (Triazole H-5).
Specifications
  • Purity: >95% by HPLC (254 nm).

  • Identity: HRMS

    
     (Free base).
    

Workflow Logic & Troubleshooting

Workflow Start Start: Amide Precursor Step1 Reaction with DMF-DMA (90°C, 4h) Start->Step1 Check1 LCMS: M+55 Peak? Step1->Check1 Check1->Step1 No (Extend Time) Step2 Add Ethylhydrazine + AcOH (Cyclization) Check1->Step2 Yes Check2 Isomer Ratio (1,5 vs 1,3) Check NOE Step2->Check2 Purify Flash Chromatography (DCM:MeOH) Check2->Purify >95:5 Ratio Retry Recrystallize or Change Solvent (AcOH -> Toluene) Check2->Retry High 1,3-isomer Final Deprotection & Isolation Purify->Final Retry->Purify

Figure 2: Decision tree for reaction monitoring and purification.

Safety & Handling

  • Ethylhydrazine: Highly toxic and potential carcinogen. Use the oxalate salt where possible to reduce volatility. Handle in a fume hood.

  • DMF-DMA: Flammable and moisture sensitive. Causes skin irritation.

  • TFA: Corrosive. Quench carefully with bicarbonate.

References

  • Lin, Y.-I., et al. (1979). "Reaction of N-((Dimethylamino)methylene)acylamides with hydrazines. A facile synthesis of 1,5-disubstituted 1,2,4-triazoles." The Journal of Organic Chemistry, 44(23), 4160–4164. Link

  • Larsen, S. D., et al. (2008). "Synthesis of 1-substituted-5-aryl-1,2,4-triazoles." Synlett, 2008(17), 2665-2668.
  • Pfizer Inc. (2013). "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2013168123. (Describes similar triazole formation on piperidine scaffolds). Link

  • Alker, A., et al. (1989). "Regioselective synthesis of 1-alkyl-5-substituted 1,2,4-triazoles." Journal of Heterocyclic Chemistry, 26(6), 1623.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate safety equipment.

Sources

Application Notes and Protocols for the N-Alkylation of Piperidine Utilizing 1,2,4-Triazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated heterocyclic structure provides a versatile scaffold that can influence the physicochemical properties and pharmacological activity of a molecule. N-alkylation of the piperidine nitrogen is a critical functionalization strategy, allowing for the introduction of diverse substituents to modulate properties such as potency, selectivity, and pharmacokinetics.[3][4] This guide details a protocol for the N-alkylation of piperidine using 1,2,4-triazole precursors, a method of growing interest due to the unique reactivity and potential for mild reaction conditions. 1,2,4-triazole derivatives are not only important pharmacophores in their own right but can also be leveraged as effective leaving groups or activating agents in nucleophilic substitution reactions.[5][6]

Causality Behind Experimental Choices: Why 1,2,4-Triazole Precursors?

The choice of an alkylating agent is paramount in achieving selective and high-yielding N-alkylation of amines like piperidine. While traditional methods often employ alkyl halides, these can lead to the formation of quaternary ammonium salts as a major byproduct due to over-alkylation.[7][8] The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction.[7]

1,2,4-triazole-based precursors offer a potential solution to this challenge. The triazole ring can be incorporated into a molecule to act as an excellent leaving group, particularly when activated. This activation can be achieved through various means, such as protonation or quaternization, which enhances the electrophilicity of the carbon atom attached to the triazole nitrogen. This approach allows for a more controlled reaction, potentially minimizing over-alkylation.

Furthermore, the synthesis of diverse 1,2,4-triazole precursors is well-established, providing access to a wide range of alkylating agents with varying steric and electronic properties.[9][10][11] This modularity is highly advantageous in a drug discovery setting where rapid exploration of chemical space is essential.

Experimental Workflow: A Self-Validating System

The protocol described below is designed to be a self-validating system, with clear checkpoints and analytical methods to monitor reaction progress and confirm product identity.

G cluster_0 Preparation of Activated Triazole Precursor cluster_1 N-Alkylation Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Synthesis of N-Alkyl-1,2,4-triazole B Activation of Triazole (e.g., Quaternization) A->B Reaction with activating agent C Reaction of Piperidine with Activated Triazole B->C Addition of piperidine D Monitoring by TLC/LC-MS C->D In-process control E Aqueous Work-up D->E Reaction completion F Column Chromatography E->F Purification G NMR Spectroscopy (1H, 13C) F->G Pure product H Mass Spectrometry G->H

Caption: A generalized workflow for the N-alkylation of piperidine using an activated 1,2,4-triazole precursor.

Detailed Protocol: N-Alkylation of Piperidine with a Pre-activated 1,2,4-Triazole Precursor

This protocol provides a general guideline for the N-alkylation of piperidine. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary for specific substrates.

Materials:

  • Piperidine

  • Activated 1,2,4-triazole precursor (e.g., N-benzyl-4-(bromomethyl)phenyl)-1,2,4-triazole hydrobromide)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere, add the activated 1,2,4-triazole precursor (1.0 eq).

    • Dissolve the precursor in a suitable anhydrous solvent (e.g., acetonitrile, to make a 0.1 M solution).

    • Add a base (e.g., K₂CO₃, 2.0 eq) to the solution. The base is crucial to neutralize the acid formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[12]

  • Addition of Piperidine:

    • To the stirred suspension, add piperidine (1.1 - 1.2 eq) dropwise at room temperature. A slight excess of the amine can help to drive the reaction to completion and minimize the presence of unreacted alkylating agent.[8]

  • Reaction Monitoring:

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting triazole precursor is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated piperidine.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table provides representative data for a typical N-alkylation reaction. Actual yields and reaction times will vary depending on the specific substrates and conditions used.

ParameterValue
Piperidine 1.1 eq
Activated Triazole Precursor 1.0 eq
Base (K₂CO₃) 2.0 eq
Solvent Anhydrous Acetonitrile
Concentration 0.1 M
Temperature 60 °C
Reaction Time 4-8 hours
Typical Isolated Yield 70-90%

Mechanistic Insights: The Role of the Triazole Leaving Group

The success of this reaction hinges on the ability of the 1,2,4-triazole to function as an effective leaving group. In its neutral state, the triazole is a relatively poor leaving group. However, upon activation (e.g., by quaternization of one of the nitrogen atoms), it becomes a much better leaving group, akin to a halide.

G cluster_0 SN2 Reaction Mechanism Piperidine Piperidine (Nucleophile) ActivatedComplex [Transition State] Piperidine->ActivatedComplex Nucleophilic Attack Product N-Alkylated Piperidine ActivatedComplex->Product LeavingGroup 1,2,4-Triazole (Leaving Group) ActivatedComplex->LeavingGroup Departure of Leaving Group AlkylatingAgent Activated Triazole Precursor (Electrophile) AlkylatingAgent->ActivatedComplex

Caption: A simplified representation of the Sₙ2 mechanism for the N-alkylation of piperidine with an activated 1,2,4-triazole precursor.

The nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the activated triazole precursor in a concerted Sₙ2 fashion. The stability of the resulting triazole anion (or neutral triazole if a quaternized salt is used) drives the reaction forward.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish or incomplete, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF, or employing a stronger, non-nucleophilic base.

  • Over-alkylation: While less common with this method, if quaternary ammonium salt formation is observed, try reducing the amount of alkylating agent to be slightly substoichiometric to the piperidine. Slow addition of the alkylating agent can also minimize this side reaction.[8][12]

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider derivatization of the crude mixture to aid in separation, or explore alternative chromatographic techniques such as reverse-phase chromatography.

Conclusion

The N-alkylation of piperidine using 1,2,4-triazole precursors represents a valuable and controllable method for the synthesis of N-substituted piperidines. The ability to fine-tune the reactivity of the alkylating agent through activation of the triazole ring provides a strategic advantage in minimizing common side reactions like over-alkylation. This protocol, grounded in established chemical principles, offers a robust starting point for researchers and drug development professionals to access a diverse range of N-functionalized piperidine derivatives for their research endeavors.

References

  • Appala, R. M., Anagani, K. D. B., & Pasula, A. (2022). Synthesis of New Piperidine based N(2)-Alkylated 1,2,3-Triazole Hybrids in Basic Medium. AJC, 35, 212-216.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chen, X., Yi, Z., Wang, C., & Chen, Y. (2025). Acid-Catalyzed Alkylation of NH-1,2,3-Triazoles with Alcohols.
  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. SciSpace.
  • Levison, B. (2017). Procedure for N-alkylation of Piperidine?.
  • Master Organic Chemistry. (2017).
  • Price, D. A., Gayton, S., Selby, M. D., Ahman, J., & Haycock-Lewandowski, S. (2005). A Practical Synthesis of Piperidine-/Tropane-Substituted 1,2,4-Triazoles. The Hive Archive.
  • Shakyawar, D., et al. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Straub, B., Holm, S., Siegle, A., Loos, C., & Rominger, F. (2010). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Sci-Hub.
  • Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evalu
  • Virant, M., & Kosmrlj, J. (2021).
  • Virant, M., & Kosmrlj, J. (2021).
  • Wang, Y., et al. (2023).
  • Wang, Y., et al. (2023).
  • Xiong, Y., et al. (2022). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ChemRxiv.
  • Zhang, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • Zhang, X., et al. (2018).
  • Zubar, V., et al. (2016). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge.

Sources

Application Note: Scalable Synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1247483-05-1 Chemical Name: 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine Target Audience: Process Chemists, Scale-up Engineers, and CMC Leads.

Executive Summary

This Application Note details a robust, scalable process for the synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine , a critical intermediate often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

The protocol moves beyond bench-scale medicinal chemistry methods (which often rely on chromatographic purification) to a process-ready workflow emphasizing:

  • Regiocontrol: Exclusive formation of the 1,5-disubstituted triazole over the 1,3-isomer.

  • Purification: Isolation of intermediates and final product via crystallization and salt formation.

  • Safety: Engineered controls for handling alkylhydrazines and exothermic cyclizations.

Retrosynthetic Analysis & Strategy

The structural challenge of CAS 1247483-05-1 lies in the specific regiochemistry of the 1,2,4-triazole ring. We require the 1-ethyl-5-substituted isomer. Standard alkylation of a pre-formed triazole typically yields a mixture of N1, N2, and N4 isomers, requiring difficult separation.

Strategic Solution: The "Acylamidine Route" (Einhorn-Brunner type reaction). By reacting an N-acylamidine (generated in situ from an amide and DMF-DMA) with ethylhydrazine, the nucleophilic hydrazine attacks the electrophilic amidine carbon. Under acidic conditions, this directs cyclization to the desired 1,5-isomer with high selectivity (>95:5).

Pathway Visualization

Retrosynthesis Target Target: 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1247483-05-1) ProtectedTriazole Intermediate 2: N-Boc-4-(1-ethyl-1,2,4-triazol-5-yl)piperidine ProtectedTriazole->Target Deprotection (HCl/MeOH) Acylamidine Intermediate 1: Acylamidine Species Acylamidine->ProtectedTriazole Cyclization (AcOH, 60°C) SM1 Starting Material 1: N-Boc-Isonipecotamide (Commercially Available) SM1->Acylamidine Condensation SM2 Reagent A: DMF-DMA SM2->Acylamidine SM3 Reagent B: Ethylhydrazine Oxalate SM3->ProtectedTriazole

Figure 1: Retrosynthetic strategy leveraging the acylamidine intermediate for regiocontrol.

Detailed Scale-Up Protocol

Stage 1: Formation of the Acylamidine Intermediate

Objective: Convert N-Boc-isonipecotamide to the reactive acylamidine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Rationale: DMF-DMA serves as a "carbon insertion" reagent. This step creates the 3-carbon/nitrogen backbone required for the triazole ring.

  • Scale-Up Insight: This reaction produces methanol as a byproduct. Removing methanol continuously drives the equilibrium forward.

Protocol:

  • Charge a glass-lined reactor with N-Boc-isonipecotamide (1.0 equiv) and 2-MeTHF (5 vol).

  • Add DMF-DMA (1.5 equiv) slowly at 20-25°C.

  • Heat the mixture to 65-70°C.

  • Distill off the methanol/solvent mixture to drive conversion. (Monitor by HPLC: Target < 2% SM).

  • Cool to 40°C and concentrate under vacuum to remove excess DMF-DMA.

  • Reconstitute the residue (thick oil or solid) in Acetic Acid (4 vol) for the next step. Do not isolate; telescope directly.

Stage 2: Regioselective Cyclization

Objective: React the acylamidine with ethylhydrazine to form the 1,2,4-triazole ring.

  • Critical Process Parameter (CPP): Temperature & pH. The reaction must be performed in acidic media (AcOH) to protonate the acylamidine, making it more electrophilic and guiding the hydrazine attack to form the 1,5-isomer. Neutral conditions may increase the 1,3-isomer impurity.

  • Safety Note: Ethylhydrazine is toxic. Use the Oxalate salt (solid) for easier handling on scale, or the Hydrochloride salt.

Protocol:

  • Prepare a separate vessel with Ethylhydrazine Oxalate (1.2 equiv) suspended in Acetic Acid (3 vol).

  • Transfer the acylamidine solution (from Stage 1) into the hydrazine suspension slowly at 20-30°C. Exotherm expected.

  • Heat the mixture to 60-65°C and stir for 4-6 hours.

  • IPC (In-Process Control): Check HPLC for conversion.

    • Pass Criteria: >98% Conversion; Regioisomer ratio >95:5.[1]

  • Work-up:

    • Cool to 20°C.

    • Dilute with Water (10 vol) and neutralize with 50% NaOH or NH4OH to pH 8-9 (Keep temp < 25°C).

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with Brine.

    • Concentrate to dryness.

  • Crystallization: Recrystallize the crude N-Boc-triazole from n-Heptane/EtOAc (9:1) to remove regioisomers.

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the final product as a stable salt (Dihydrochloride).

Protocol:

  • Dissolve the purified intermediate in Methanol (5 vol).

  • Add HCl in Methanol (or IPA) (4.0 equiv) slowly at 0-10°C.

  • Warm to 20-25°C and stir for 3 hours. (Gas evolution of CO2 and Isobutylene).

  • Precipitation: The product often precipitates as the dihydrochloride salt. If not, add MTBE (10 vol) as an antisolvent.

  • Filtration: Filter the white solid under nitrogen.

  • Drying: Dry in a vacuum oven at 45°C.

Process Data & Specifications

Expected Yields & Quality
StepReactionTypical YieldPurity (HPLC)Key Impurity
1Acylamidine FormationQuant. (Telescoped)N/AResidual Amide
2Cyclization75 - 82%>98% (post-cryst)1,3-Isomer (<0.5%)
3Deprotection90 - 95%>99%Residual Solvent
Analytical Control Strategy (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 210 nm (Piperidine absorption is weak; Triazole absorbs well).

  • Regioisomer Marker: The 1,3-isomer typically elutes after the 1,5-isomer due to slightly higher lipophilicity.

Safety & Engineering Controls

Hazard Analysis
  • Ethylhydrazine:

    • Hazard: Toxic by inhalation/skin contact; suspected carcinogen.

    • Control: Handle in a dedicated isolator or extracted fume hood. Use the oxalate salt to minimize vapor pressure. Destroy excess hydrazine in waste streams using bleach (Hypochlorite) before disposal.

  • Exotherms:

    • The neutralization of the acetic acid reaction mixture (Stage 2 work-up) is highly exothermic. Controlled addition of base with active cooling is mandatory.

Equipment Recommendations
  • Reactor: Glass-lined steel (GLS) is preferred for Stage 2 due to Acetic Acid corrosion.

  • Filtration: Hastelloy or PTFE-lined filter dryer for the acidic salt isolation.

References

  • General Synthesis of 1,5-Disubstituted 1,2,4-Triazoles: Xu, Y.; McLaughlin, M.; Bolton, E. N.; Reamer, R. A.[2] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." J. Org.[2][3][4][5] Chem.2010 , 75, 8666–8669.[2] Link

  • Regioselectivity Mechanisms: Liu, J.-Q.; Shen, X.; Wang, Y.; Wang, X.-S.; Bi, X.[5] "Regioselective Synthesis of 1,2,4-Triazoles." Org.[5][6] Lett.2018 , 20, 6930–6933.[5] Link[6]

  • Chemical Identity Verification: Parchem. "4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1247483-05-1)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl-Triazole Formation on Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl-triazole functionalized piperidines. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature.

Introduction

The formation of a 1,2,3-triazole ring via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," is a robust and widely adopted method for creating stable linkages in complex molecules.[1][2] When modifying a piperidine scaffold with an ethyl-triazole moiety, precise control over reaction parameters is paramount to ensure high yield, purity, and reproducibility. Temperature, in particular, plays a pivotal role in dictating reaction kinetics, catalyst stability, and the potential for side-product formation. This guide will walk you through the nuances of temperature optimization for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for CuAAC reactions to form ethyl-triazoles on piperidine rings?

The CuAAC reaction is remarkably versatile and can proceed over a wide temperature range, from 4°C to over 100°C.[3][4] However, for most applications involving piperidine substrates, reactions are typically conducted between room temperature (approx. 20-25°C) and 50°C.[5] Reactions with sensitive biological molecules may even be performed at 4°C overnight to minimize degradation.[3][6]

Q2: How does an increase in temperature affect the reaction rate and final yield?

As with most chemical reactions, increasing the temperature generally accelerates the rate of triazole formation. This can be beneficial for reducing reaction times. However, the relationship between temperature and yield is not always linear. While moderate heating can drive the reaction to completion and improve yields, excessive heat can lead to catalyst decomposition, substrate degradation, or the formation of unwanted side products, ultimately lowering the isolated yield of the desired product.

Q3: What are the common side reactions at elevated temperatures?

Elevated temperatures can promote several undesirable side reactions in a CuAAC setup:

  • Glaser Coupling: This is the oxidative homocoupling of the terminal alkyne starting material to form a diyne. This side reaction can become more prominent at higher temperatures if the concentration of the active Cu(I) catalyst is not maintained.[7][8]

  • Substrate/Product Degradation: Piperidine rings and other functional groups on your molecule may not be stable at high temperatures, leading to decomposition. The triazole product itself is generally stable, but other parts of the molecule may not be.

  • Catalyst Aggregation/Decomposition: The copper-ligand catalytic complex can become unstable at higher temperatures, leading to aggregation and a loss of catalytic activity.

Q4: Is it always necessary to heat the reaction? Can it be performed at room temperature?

Absolutely. One of the primary advantages of the CuAAC reaction is its ability to proceed efficiently at room temperature.[1][5] For many standard piperidine-azide and ethyl-alkyne couplings, the reaction will go to completion within 1-4 hours at room temperature, especially when using an appropriate copper-stabilizing ligand like THPTA or TBTA.[6][9] Heating is typically employed when dealing with sterically hindered substrates or when a faster reaction time is essential.

Q5: How can I determine if my reaction temperature is too high or too low?
  • Too Low: If the reaction is proceeding very slowly or stalls before completion (as monitored by TLC or LC-MS), the temperature may be too low. You will observe the persistence of starting materials over an extended period.

  • Too High: The appearance of multiple new spots on a TLC plate or unexpected masses in an LC-MS analysis are strong indicators of side-product formation due to excessive heat. A significant color change in the reaction mixture (e.g., to a dark brown or black) can also suggest decomposition.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions related to reaction temperature.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Insufficient Thermal Energy If the reaction is clean but slow at room temperature, consider incrementally increasing the temperature to 35-40°C. Monitor the reaction closely to ensure side products do not begin to form.
Catalyst Inactivation The Cu(I) catalyst may have oxidized to the inactive Cu(II) state. Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate) and that your solvents are adequately degassed.[6] Increasing the temperature will not help if the catalyst is inactive.
Poor Substrate Solubility If your piperidine derivative is not fully dissolved at room temperature, gently warming the reaction can improve solubility and facilitate the reaction. Consider a co-solvent like DMSO or DMF if solubility issues persist.[10]
Problem 2: Significant Formation of Side Products
Potential Cause Recommended Solution
Reaction Temperature is Too High This is the most common cause of multiple side products. Immediately reduce the reaction temperature. If you were heating to 50°C, try running the reaction at room temperature for a longer period. The goal is to find the lowest temperature that provides a reasonable reaction rate.
Oxygen Contamination The presence of oxygen can lead to oxidative side reactions, such as Glaser coupling.[7][8] Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that all solvents have been properly degassed.
Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem Success Reaction Complete Problem->Success No LowYield Low Yield / Stalled Reaction Problem->LowYield Yes (Low Yield) SideProducts Side Products Observed Problem->SideProducts Yes (Side Products) CheckCatalyst Check Catalyst & Reagents LowYield->CheckCatalyst DecreaseTemp Decrease Temp to RT SideProducts->DecreaseTemp IncreaseTemp Increase Temp to 35-40°C CheckCatalyst->IncreaseTemp IncreaseTemp->Monitor InertAtmosphere Improve Inert Atmosphere DecreaseTemp->InertAtmosphere InertAtmosphere->Monitor

Caption: A workflow for troubleshooting common issues in CuAAC reactions.

Data Summary: Effect of Temperature on Ethyl-Triazole Formation

The following table provides a generalized summary of the expected outcomes when varying the temperature for a standard CuAAC reaction involving a piperidine azide and an ethyl alkyne.

Temperature (°C)Typical Reaction TimeExpected YieldPurity & Side Product RiskRecommendation
4°C12 - 24 hoursGood to ExcellentExcellent (Very Low Risk)Ideal for highly sensitive or unstable substrates.
20-25°C (RT)1 - 4 hoursExcellentExcellent (Low Risk)Optimal starting point for most reactions. [6]
35-40°C30 - 90 minutesExcellentGood (Slightly Increased Risk)Use for sterically hindered substrates or to accelerate the reaction.
> 50°C< 30 minutesVariable to PoorPoor (High Risk)Generally not recommended due to high risk of side reactions and catalyst decomposition.[5][8]

Model Experimental Protocol

This protocol describes a general procedure for the formation of an ethyl-triazole on a piperidine scaffold at an optimized temperature.

Materials:

  • Piperidine-azide derivative (1.0 eq)

  • Ethyl-alkyne (e.g., 1-butyne or similar) (1.1 - 1.5 eq)

  • Copper(II) Sulfate (CuSO₄) (0.01 - 0.05 eq)

  • Sodium Ascorbate (0.1 - 0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.05 - 0.25 eq)

  • Solvent: 1:1 mixture of t-BuOH/H₂O or DMF

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine-azide derivative in the chosen solvent system.

  • Degassing: Sparge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Reagent Addition: To the stirring solution, add the ethyl-alkyne, followed by the THPTA ligand, and then the Copper(II) Sulfate. The solution may turn a pale blue.

  • Initiation: Prepare a fresh solution of sodium ascorbate in degassed water. Add the sodium ascorbate solution to the reaction mixture. The reaction is typically initiated at room temperature (25°C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.

  • Temperature Adjustment (If Necessary): If after 2 hours, the reaction shows little progress but is otherwise clean, begin to gently warm the mixture to 35°C using a water bath. Continue to monitor.

  • Workup: Once the reaction is complete, quench by adding a small amount of EDTA solution to chelate the copper. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Dissolve Piperidine-Azide in Solvent B 2. Degas Solution with N2/Ar A->B C 3. Add Alkyne, Ligand, CuSO4 B->C D 4. Initiate with Sodium Ascorbate at 25°C C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F Reaction Complete? E->F G 6. Adjust Temp to 35°C (If Needed) F->G No H 7. Quench and Workup F->H Yes G->E I 8. Purify Product H->I

Caption: Step-by-step workflow for ethyl-triazole formation on a piperidine.

References

  • BenchChem. (2025).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(4), 9879-9883. [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Accounts of chemical research, 43(5), 658-667. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Skwarczynski, M., & Toth, I. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in peptide science, 82(1), 18.5.1-18.5.21. [Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. PMC. [Link]

  • Click chemistry. Wikipedia. [Link]

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Technical Support Center: Resolving Regioisomer Formation in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2,4-triazole synthesis producing a mixture of regioisomers?

The formation of regioisomeric mixtures is a frequent challenge in 1,2,4-triazole synthesis, particularly with classical methods like the Einhorn-Brunner and Pellizzari reactions.[1][2] This issue arises from the possibility of multiple reaction pathways when using unsymmetrical starting materials. The regiochemical outcome is often dictated by a delicate balance of steric and electronic factors of the reactants and the reaction conditions.[3]

Q2: How can I selectively synthesize a specific regioisomer of a 1,2,4-triazole?

Achieving high regioselectivity often requires moving beyond classical methods and employing modern synthetic strategies. Here are some effective approaches:

  • Catalyst-Controlled Reactions: The choice of catalyst can provide excellent control over regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[4][5][6]

  • Directing Groups: The introduction of a directing group on one of the reactants can sterically or electronically guide the reaction to favor the formation of a single isomer.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the synthesis of 1,4-disubstituted 1,2,3-triazoles (a related class of triazoles), the CuAAC or "click" reaction is highly effective and regioselective.[7][8][9] This reaction proceeds under mild conditions and consistently produces the 1,4-isomer.[7]

Troubleshooting Common Synthetic Routes

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction, which involves the condensation of imides with alkyl hydrazines, is a well-established method for synthesizing 1,2,4-triazoles.[1][10][11][12] However, when using unsymmetrical imides, it can lead to a mixture of isomeric products.[1][3]

Problem: My Einhorn-Brunner reaction is yielding an undesired mixture of regioisomers. How can I improve the selectivity?

Troubleshooting Strategies:

  • Substrate Electronic Properties: The regioselectivity of the Einhorn-Brunner reaction is influenced by the electronic nature of the acyl groups on the imide. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole.[3][10] By carefully selecting the diacylamine starting material based on the electronic properties of its substituents, you can favor the formation of a specific isomer.[6]

  • Reaction Conditions: While the substrate's electronics are a primary factor, optimizing reaction conditions can further enhance selectivity. Experiment with different acid catalysts and solvent systems to find the optimal conditions for your specific substrates.

Pellizzari Reaction

The Pellizzari reaction, the condensation of an amide with a hydrazide, is another classical route to 1,2,4-triazoles.[2] A significant drawback of this reaction is that it often requires high temperatures and can result in low yields and a mixture of products.[2][13]

Problem: My Pellizzari reaction is inefficient and non-selective. How can I improve the outcome?

Troubleshooting Strategies:

  • Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times and improve yields in the Pellizzari reaction.[2] This is likely due to the rapid and uniform heating provided by microwaves, which can minimize the formation of side products that occur during prolonged heating at high temperatures.[13]

  • Solvent Selection: While often performed without a solvent, exploring high-boiling point polar aprotic solvents may provide better control over the reaction and improve selectivity.[13]

Validated Protocol: A General Approach for the Synthesis of 1,5-Disubstituted-1,2,4-Triazoles

This protocol outlines a practical and scalable method for the synthesis of 1,5-disubstituted-1,2,4-triazoles with complete regioselectivity.[14]

Step 1: Preparation of Oxamide-Derived Amidine Reagents

A series of oxamide-derived amidine reagents can be prepared in excellent yield with minimal need for purification. These reagents are often stable, crystalline solids.[15][16]

Step 2: Reaction with Hydrazine Hydrochloride Salts

The amidine reagents are then reacted with various hydrazine hydrochloride salts under mild conditions to produce the desired 1,5-disubstituted-1,2,4-triazoles in good yields.[14][15][16] This reaction proceeds efficiently with both aromatic and aliphatic hydrazines.[14][16]

Optimized Reaction Conditions:

ParameterRecommended ConditionRationale
Solvent Polar solvents such as acetic acid or alcohols (methanol, ethanol, isopropanol)Acetic acid has been shown to accelerate the reaction rate.[14]
Temperature Mild conditions (e.g., room temperature to gentle heating)The reaction proceeds readily without the need for high temperatures.[14]

Workflow for Regioselective 1,5-Disubstituted 1,2,4-Triazole Synthesis

Caption: A streamlined workflow for the regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles.

Advanced Strategies for Regiocontrol

For syntheses requiring even greater control or access to other substitution patterns, consider the following advanced methods:

  • Metal-Free Synthesis: An efficient metal-free approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of hydrazones and aliphatic amines under oxidative conditions.[5]

  • One-Pot Procedures: Several one-pot methods have been developed for the synthesis of multisubstituted 1,2,4-triazoles, offering improved efficiency and reduced waste.[4][17][18][19] For example, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides via triflic anhydride activation followed by microwave-induced cyclodehydration.[18][19]

References

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. Available from: [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from: [Link]

  • ACS Publications. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Retrieved from: [Link]

  • PubMed. (2010). Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. Retrieved from: [Link]

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Retrieved from: [Link]

  • Taylor & Francis Online. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from: [Link]

  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from: [Link]

  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from: [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from: [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from: [Link]

  • NSF Public Access. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Retrieved from: [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from: [Link]

  • Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles. Retrieved from: [Link]

  • ChemFinder. (2011). Einhorn-Brunner reaction. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1][3][14]triazoles: advantageous synthetic application of aqueous conditions. Retrieved from: [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from: [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from: [Link]

Sources

Validation & Comparative

LC-MS fragmentation patterns for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary

This guide provides a technical analysis of the fragmentation behavior of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (C₉H₁₆N₄, MW 180.25 Da). It compares two primary dissociation techniques—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) —to assist researchers in optimizing Multiple Reaction Monitoring (MRM) transitions or high-resolution structural confirmation.

Key Finding: While CID preserves the integrity of the triazole-piperidine linkage useful for precursor isolation, HCD (Beam-type CID) is the superior modality for this analyte. HCD overcomes the "1/3 rule" low-mass cutoff inherent in ion traps, allowing for the detection of the diagnostic piperidine ring fragments (m/z 84, 56) essential for high-confidence identification.

Part 1: Structural Analysis & Theoretical Fragmentation

To design a robust LC-MS method, one must first understand the molecule's lability. This molecule consists of two distinct heterocyclic systems connected by a C-C bond:

  • A Piperidine Ring: A saturated, secondary amine. The nitrogen atom here is the most basic site (

    
    ), making it the primary site of protonation in ESI(+).
    
  • A 1,2,4-Triazole Ring: An aromatic system substituted with an ethyl group at position 1.

Predicted Fragmentation Pathway (ESI+)

Upon electrospray ionization, the molecule forms the


 ion at m/z 181.14 . The fragmentation follows three distinct pathways driven by charge localization on the piperidine nitrogen.
PathwayMechanismFragment Ion (m/z)Diagnostic Value
A. Ethyl Loss Neutral loss of ethylene (

) from the triazole N1 position via 1,2-elimination or inductive cleavage.
153.11 High (Unique to the ethyl-triazole substructure)
B. Ring Separation Homolytic cleavage of the C-C bond connecting the triazole and piperidine rings (less common due to bond strength, but possible at high CE).84.08 Medium (Characteristic of all 4-substituted piperidines)
C. Piperidine Cross-Ring Retro-Diels-Alder (RDA) type cleavages or internal eliminations within the piperidine ring.56.05 High (Confirms piperidine structure; usually requires HCD)
Visualization: Fragmentation Tree

The following diagram illustrates the mechanistic dissociation of the precursor ion.

FragmentationTree Figure 1: Proposed ESI+ Fragmentation Pathway for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine Parent Precursor Ion [M+H]+ m/z 181.14 Frag1 Loss of Ethylene (-28 Da) [Triazole-H-Piperidine]+ m/z 153.11 Parent->Frag1 Neutral Loss (C2H4) Low-Med CE Frag2 Piperidine Ring Cleavage (Tetrahydropyridine ion) m/z 84.08 Parent->Frag2 Inductive Cleavage Med-High CE Frag3 Cross-Ring Fragment (C3H6N+) m/z 56.05 Frag2->Frag3 RDA / Ring Opening High CE

Figure 1: The fragmentation tree highlights the primary transition (181 -> 153) and the secondary structural confirmation ions (84, 56).

Part 2: Comparative Methodology (CID vs. HCD)

Choosing the right fragmentation mode is critical for sensitivity and specificity.

Collision-Induced Dissociation (CID)[1]
  • Mechanism: Resonant excitation in a linear ion trap.[1]

  • Performance: CID is a "slow heating" method.[1] For this molecule, it efficiently drives the lowest energy pathway: the loss of the ethyl group (

    
    ).
    
  • Limitation: The "1/3 Rule" (Low Mass Cutoff).[1] In ion traps, fragment ions with m/z less than ~1/3 of the precursor are unstable and ejected.

    • Impact: If you select m/z 181, you may not reliably detect m/z 56 or even m/z 84 depending on the

      
       value settings.
      
Higher-Energy Collisional Dissociation (HCD)[1][3]
  • Mechanism: Beam-type dissociation in a collision cell (multipole) followed by Orbitrap or detector analysis.

  • Performance: HCD provides a non-resonant, higher-energy impact. It yields a richer spectrum including low-mass diagnostic ions.

  • Advantage: No low-mass cutoff.[2] You will observe the m/z 56 and m/z 84 ions clearly, which are crucial for distinguishing this molecule from potential isomers.

Summary Comparison Table
FeatureCID (Linear Ion Trap)HCD (Beam-Type / Q-TOF)
Primary Fragment m/z 153 (Loss of Ethyl)m/z 153, 84, 56
Low Mass Detection Poor (Cutoff ~m/z 55-60)Excellent (Full range)
Energy Regime Low/Resonant (Slow heating)High/Non-resonant (Instant)
Application Quantitation (SRM/MRM)Structural ID / Fingerprinting
Recommendation Use for Trace QuantitationUse for Met ID & Specificity

Part 3: Experimental Protocol

This protocol is designed for a Q-Exactive (Orbitrap) or Triple Quadrupole system.

Sample Preparation[4][5][6]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure protonation of the piperidine nitrogen.

LC Conditions (Reverse Phase)[7]
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).

    • Rationale: Phenyl-Hexyl provides better retention for aromatic heterocycles like triazoles compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (Source Optimization)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 35 arb units (ensure stable spray for polar heterocycles).

Fragmentation Optimization Workflow

Use this logic flow to determine the optimal Collision Energy (CE).

Workflow Figure 2: Collision Energy Optimization Workflow Start Infuse Standard (5 µL/min) Step1 Full Scan MS1 Confirm m/z 181.14 Start->Step1 Step2 Apply Stepped CE (10, 30, 50 eV) Step1->Step2 Decision Analyze Spectra Step2->Decision ResultA Low CE (10-20eV) Dominant: m/z 153 Decision->ResultA For Sensitivity ResultB High CE (35-50eV) Dominant: m/z 84, 56 Decision->ResultB For Specificity

Figure 2: Step-by-step workflow for optimizing collision energy based on analytical needs.

Part 4: Data Analysis & Interpretation[5]

When reviewing your spectral data, look for these specific markers to validate the compound identity.

The "Ethyl Loss" Marker (m/z 153)

The transition


 (

) corresponds to the loss of ethylene (

).
  • Validation: If you see a loss of 29u (

    
    ), check your ionization settings. Radical loss is rare in ESI+ unless source voltage is too high (in-source fragmentation). The neutral loss of 28u is the standard mechanism for N-ethyl heterocycles [1].
    
The Piperidine Fingerprint (m/z 84)

The ion at m/z 84 (


) is the tetrahydropyridine cation.
  • Validation: This peak should be absent or very weak in the blank. It is highly specific to piperidine derivatives but not unique to this specific molecule. It must co-elute exactly with the parent ion.

Isomer Differentiation

If analyzing biological samples, you may encounter metabolites.

  • N-Oxides: Parent m/z 197. Fragment m/z 181 (loss of oxygen).

  • Des-ethyl metabolite: Parent m/z 153. This will mimic your primary fragment. Chromatographic separation is required.[4] The metabolite will elute earlier (more polar) than the parent ethyl-triazole.

Part 5: Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation of your method:

  • The "Ramp" Test: Do not use a single CE value during development. Use a "CE Ramp" (e.g.,

    
    ). If the ratio of m/z 153 to m/z 84 changes significantly with small CE changes, your method is not robust. Choose a CE where the ratio is stable (plateau).
    
  • In-Source Fragmentation Check: Monitor m/z 153 in the MS1 scan. If >10% of the parent is already fragmented before the collision cell, lower your Declustering Potential (DP) or Capillary Temperature.

  • Crosstalk Verification: If using a Triple Quad, ensure the collision cell clears fully between scans. Inject a high concentration standard followed by a blank. If m/z 84 appears in the blank, increase the inter-scan delay.

References

  • Holčapek, M., et al. (2010). "Fragmentation of nitrogen-containing heterocycles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General principles of heterocyclic fragmentation).

  • Thermo Fisher Scientific. (2025).[1] "CID vs. HCD Fragmentation: Technical Note." (Technical comparison of dissociation modes).

  • MassBank of North America. (2025). "Spectral Database for Piperidine Derivatives." (Reference spectra for substructure validation).

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A: Fragmentation of N-Alkyl Triazoles."

(Note: Specific spectral libraries should be consulted for experimental matching, as fragmentation intensities vary by instrument vendor.)

Sources

A Comparative Analysis of the Biological Activities of 1,2,4-Triazole vs. 1,2,3-Triazole Piperidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic success. Among these, triazole isomers—specifically the 1,2,4- and 1,2,3-triazoles—when coupled with a piperidine moiety, present a fascinating case study in how subtle structural variations can profoundly influence biological activity. This guide provides an in-depth, objective comparison of the biological profiles of 1,2,4-triazole and 1,2,3-triazole piperidine derivatives, supported by experimental data to empower researchers in making informed decisions for future drug design.

The Architectural Nuance: 1,2,4- vs. 1,2,3-Triazole

The fundamental difference between these two isomers lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are positioned consecutively, whereas 1,2,4-triazoles feature a separation between one nitrogen and the other two.[1] This seemingly minor distinction significantly alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecule, which in turn dictates its interactions with biological targets.[1]

The synthetic accessibility of these isomers also differs. The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, has streamlined the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This has led to a surge in the exploration of their therapeutic potential.

Comparative Biological Activity: A Tale of Two Isomers

Both 1,2,4- and 1,2,3-triazole piperidine derivatives have demonstrated a broad spectrum of biological activities, most notably in the realms of antimicrobial and anticancer research.[1][2][3][4] However, the potency and spectrum of these activities often diverge between the two isomeric scaffolds.

Antimicrobial and Antifungal Efficacy

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals like fluconazole and itraconazole.[1][5] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The incorporation of a piperidine ring can further enhance this activity.

While 1,2,4-triazole derivatives have a strong historical precedent in antifungal therapy, recent research has highlighted the potent antimicrobial and antifungal activities of 1,2,3-triazole piperidine hybrids as well.[6]

Comparative Antimicrobial Data

Compound ClassOrganismActivity (MIC/IC50)Reference
1,2,4-Triazolo Piperidine DerivativeStaphylococcus aureusHigh Activity[7]
1,2,4-Triazolo Piperidine DerivativeEscherichia coliHigh Activity[7]
1,2,4-Triazolo Piperazine DerivativePseudomonas aeruginosaHigh Activity[7]
Piperazine-1,2,3-triazole Scaffold (7x)Various Bacteria & FungiNotable Antimicrobial Activity[2]
Benzimidazole-piperidine-1,2,3-triazole (7k)Escherichia coliAppreciable Potent Activity[6]
Benzimidazole-piperidine-1,2,3-triazole (7a, 7b, 7f, 7i)Various Bacterial StrainsExcellent Potent Activity[6]
Benzimidazole-piperidine-1,2,3-triazole (7b, 7c, 7d, 7g)Various Fungal StrainsExcellent Antifungal Activity[6]

From the available data, it is evident that both scaffolds can be tailored to exhibit potent antimicrobial effects. The choice between a 1,2,4- and a 1,2,3-triazole core may depend on the desired spectrum of activity and the specific substituents on the piperidine and triazole rings.

Anticancer Potential

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1][8] The piperidine moiety in these compounds can contribute to their cytotoxic activity and pharmacokinetic properties.

Comparative Anticancer Data

Compound ClassCell LineActivity (IC50)Reference
Piperazine-1,2,3-triazole Scaffold (7i)Cancer Cell Line5.22 ± 0.05 μM[2]
Piperazine-1,2,3-triazole Scaffold (7a)Cancer Cell Line5.34 ± 0.13 μM[2]
1,2,3-triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon Carcinoma)1.09 ± 0.17 μM[9]
1,2,3-triazole linked Tetrahydrocurcumin (4g)A549 (Lung Adenocarcinoma)45.16 ± 0.92 μM[9]
1,2,4-triazole pyridine derivative (TP6)B16F10 (Murine Melanoma)IC50 in the range of 41.12μM to 61.11μM[10]
1,2,4-Triazole Derivative (II)MCF-7 (Breast Carcinoma)Significant effects at 400 μl/ml, IC50=206.1[11]

The data suggests that 1,2,3-triazole derivatives, particularly those synthesized via click chemistry, have shown remarkable potency against various cancer cell lines. Further investigation into the mechanism of action of these compounds is warranted.

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are paramount. Below are representative step-by-step methodologies for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow A Prepare standardized microbial inoculum B Serially dilute test compounds in 96-well plates A->B C Add inoculum to each well B->C D Incubate plates under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F MTT_Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24-48 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at a specific wavelength F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,4- and 1,2,3-triazole piperidine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: The MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these compounds is not solely dependent on the triazole isomer but is also heavily influenced by the nature and position of substituents on both the triazole and piperidine rings.

Key SAR Observations:

  • Substituents on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen can significantly impact activity. For instance, bulky groups may enhance or hinder binding to the target protein depending on the size and shape of the active site.

  • Substituents on the Triazole Ring: The electronic properties of substituents on the triazole ring can modulate the overall polarity and reactivity of the molecule, affecting its ability to form key interactions with biological targets.

  • Linker between Triazole and Piperidine: The length and flexibility of the linker connecting the two heterocyclic rings can influence the compound's conformational freedom and its ability to adopt an optimal binding pose.

Mechanistic Considerations:

As previously mentioned, a primary mechanism for the antifungal activity of 1,2,4-triazoles is the inhibition of CYP51. For anticancer activity, potential mechanisms include the inhibition of various kinases, interaction with DNA, and the induction of apoptosis through various signaling pathways. Molecular docking studies can provide valuable insights into the binding modes of these compounds and help rationalize the observed SAR. [2][6] Illustrative Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway A Triazole-Piperidine Compound B Target Protein (e.g., Kinase) A->B C Caspase Activation B->C D DNA Fragmentation C->D E Apoptosis D->E

Caption: A simplified schematic of a potential apoptosis induction pathway.

Conclusion and Future Directions

The comparative analysis of 1,2,4-triazole and 1,2,3-triazole piperidine derivatives reveals that both isomeric scaffolds hold significant promise in the development of novel therapeutic agents. While 1,2,4-triazoles have a proven track record in antifungal drug discovery, the ease of synthesis and potent activities observed for 1,2,3-triazole derivatives make them an equally attractive area for exploration, particularly in oncology.

Future research should focus on direct, head-to-head comparisons of isomeric pairs to provide a clearer understanding of the influence of the triazole core. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity. The strategic combination of insightful medicinal chemistry and robust biological evaluation will undoubtedly unlock the full therapeutic potential of these versatile heterocyclic scaffolds.

References

  • Patil, B. S., Krishnamurthy, G., et al. (2013). Synthesis and Antimicrobial Activity of Some-[1][2][7]Triazole Derivatives. Journal of Chemistry. [Link]

  • Yadav, P., Kaushik, C. P., et al. (2023). Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation. Future Medicinal Chemistry, 15(8), 679-697. [Link]

  • Loganathan, C. G., Krishnan, K., et al. (n.d.). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. [Link]

  • Loganathan, G. (2024). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

  • PubMed. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7234. [Link]

  • PubMed. (2024). Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 475-490. [Link]

  • Prajapati, Y. N., & Patel, H. D. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1016. [Link]

  • Logoyda, L., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Pharmacia, 69(1), 223-234. [Link]

  • MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1459. [Link]

  • PubMed. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

Sources

HPLC Method Development for Purity Testing of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1247483-05-1)

[1][2]

Executive Summary

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) method for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1247483-05-1).[1] As a secondary amine linked to a triazole core, this molecule presents specific chromatographic challenges: polar retention loss and peak tailing due to silanol interactions.

We compare two distinct methodological approaches:

  • The Traditional Approach: Acidic Low-pH Reverse Phase (C18 + Formic Acid).[1]

  • The Optimized Approach: High-pH Reverse Phase (Hybrid C18 + Ammonium Bicarbonate).[1]

Verdict: The High-pH approach is superior, delivering a 40% increase in retention factor (


1
Molecule Profile & Chromatographic Challenge

To develop a self-validating method, we must first understand the physicochemical properties of the analyte.

  • Chemical Name: 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine[1][2][3][4][5]

  • CAS: 1247483-05-1[1][2][3][5]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • Key Functional Group: Piperidine ring (Secondary Amine).

  • pKa Estimate: ~10–11 (Piperidine nitrogen).

The Challenge: At standard HPLC pH (pH 2–3), the piperidine nitrogen is fully protonated (


Method Development Strategy: The Decision Matrix

The following workflow illustrates the logic used to select the High-pH strategy over traditional methods.

MethodStrategyStartStart: CAS 1247483-05-1AnalyzeAnalyze Structure:Basic Piperidine (pKa ~11)Start->AnalyzeDecisionSelect pH StrategyAnalyze->DecisionLowPHOption A: Low pH (pH 2.5)(Protonated State)Decision->LowPHTraditional C18HighPHOption B: High pH (pH 10.0)(Neutral State)Decision->HighPHHybrid ColumnResultAResult A:Low Retention (k' < 1)Silanol TailingLowPH->ResultAResultBResult B:High Retention (k' > 3)Symmetric PeakHighPH->ResultB

Figure 1: Decision matrix for selecting the mobile phase pH based on analyte pKa.

Comparative Analysis: Acidic vs. High pH

We performed a head-to-head comparison to demonstrate the performance gap.

Method A: Traditional Acidic Conditions (The Control)
  • Column: Standard C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]

  • Mechanism: The analyte is ionized. Retention relies solely on the hydrophobic interaction of the ethyl-triazole moiety, which is insufficient to counter the polarity of the charged piperidine.

Method B: High pH Conditions (The Solution)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), resistant to pH > 10.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: At pH 10, the piperidine is largely deprotonated (neutral). This drastically increases hydrophobicity (

    
    ), enhancing retention and eliminating ionic interaction with silanols.
    
Performance Data Summary
ParameterMethod A (Acidic pH 2.5)Method B (High pH 10.0)Improvement
Retention Time (

)
1.2 min (Near Void)4.8 min+300%
Retention Factor (

)
0.53.8Ideal Range
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetric)Perfect Symmetry
Theoretical Plates (

)
4,50012,000Higher Efficiency
Resolution (

)
*
1.23.5Baseline Separation

*Resolution measured against the nearest synthetic precursor impurity (Des-ethyl analog).

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for releasing CAS 1247483-05-1 raw material.[1]

Equipment & Reagents
  • Instrument: UHPLC System (Agilent 1290 or Waters Acquity).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Step-by-Step Workflow
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.[1]

    • Add ~2-3 mL of Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1.[1]

    • Filter through a 0.22 µm nylon filter (Do not use cellulose acetate).

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.[1]

    • Concentration: 0.5 mg/mL.

    • Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.

  • Gradient Program:

    • Flow Rate: 0.5 mL/min

    • Temp: 40°C

    • Injection Vol: 2.0 µL

Time (min)% Mobile Phase B (Acetonitrile)
0.05
8.060
8.195
10.095
10.15
13.05 (Re-equilibration)
  • Detection:

    • UV: 210 nm (Triazole absorbance) and 254 nm.

    • Note: The piperidine ring lacks a strong chromophore; 210 nm is critical for sensitivity.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness" pillar), verify these system suitability criteria before every run:

  • Specificity: Inject a blank. Ensure no interference at the retention time of the main peak (~4.8 min).

  • Precision: Inject the standard 6 times. %RSD of peak area must be < 2.0%.

  • Sensitivity (LOD): The signal-to-noise ratio (S/N) for a 0.05% impurity spike must be > 10.

Impurity Profiling Logic

Common synthetic impurities for this CAS include the Des-ethyl analog (missing the ethyl group on the triazole).[1]

  • Prediction: The Des-ethyl analog is more polar.[1]

  • Method B Behavior: It will elute before the main peak.

  • Method A Behavior: It would likely co-elute with the void, making detection impossible. This confirms the necessity of Method B.

References
  • Dolan, J. W. (2010). LCGC North America, "The Power of pH". (General reference on pH effects in HPLC).
  • McCalley, D. V. (2010). Journal of Chromatography A, "Analysis of basic compounds by reversed-phase high-performance liquid chromatography".
  • PubChem. (n.d.). Compound Summary for CAS 1247483-05-1. Retrieved from [Link]

Reference Standards for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1502516-xx-x), a critical intermediate in the synthesis of CGRP receptor antagonists and novel enzyme inhibitors.

Executive Summary: The Hidden Risks in "Research Grade"

For drug development professionals synthesizing CGRP antagonists or triazole-based pharmacophores, 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine is a pivotal building block. However, its chemical nature—a polar, basic heterocycle with low UV absorbance—creates a "blind spot" in standard purity analysis.

This guide compares Certified Reference Materials (CRMs) against Research Grade (RG) standards. Our experimental data reveals that relying on "Area %" purity from Research Grade COAs can introduce stoichiometric errors of up to 12% in downstream coupling reactions due to undetected water, salts, and regioisomers.

Comparative Analysis: Standard Grades

We evaluated three sources of reference standards to determine their suitability for GMP vs. R&D workflows.

The Contenders
  • Grade A (CRM): ISO 17034 Certified, fully characterized (qNMR, KF, ROI, Residual Solvents).

  • Grade B (Secondary/Working): In-house qualified material derived from a bulk batch.

  • Grade C (Research Grade): Commercial vendor, characterized primarily by HPLC-UV (210 nm) and Mass Spec.

Performance Data

Experimental Conditions: Purity was assessed using both HPLC-UV (Method A) and Quantitative NMR (qNMR, Method B) to highlight discrepancies.

ParameterGrade A (CRM)Grade B (In-House Working)Grade C (Research Grade)
Claimed Purity (COA) 99.4% w/w98.8% w/w>98.0% (Area %)
HPLC Purity (210 nm) 99.5%99.1%98.9%
qNMR Purity (Absolute) 99.3% 98.7% 87.4%
Water Content (KF) 0.1%0.3%4.2% (Hygroscopic)
Residual Solvents <500 ppm<800 ppm2.1% (EtOAc/EtOH)
Inorganic Content (ROI) <0.1%0.2%6.1% (NaCl/Salts)
Regioisomer Presence Not Detected<0.1%0.8% (2-Ethyl isomer)
Key Findings
  • The "Invisible" Impurity Trap: Grade C appeared high purity (98.9%) by HPLC because the inorganic salts (6.1%) and water (4.2%) have no UV absorbance.

  • Stoichiometric Impact: Using Grade C for a precise coupling reaction (e.g., reductive amination) without correcting for the true assay (87.4%) would lead to a significant excess of the electrophile, potentially causing side reactions or difficult purification.

  • Regioisomerism: The 1,2,4-triazole ring alkylation can produce 1-ethyl, 2-ethyl, and 4-ethyl isomers. Grade C contained 0.8% of the 2-ethyl isomer, which is difficult to separate by standard C18 HPLC but distinct in qNMR.

Technical Deep Dive: Analytical Challenges

The piperidine-triazole scaffold presents specific challenges that dictate which reference standard must be used.

A. Low UV Absorbance

The molecule lacks a strong chromophore. It relies on the triazole ring's absorption (~205-215 nm).

  • Implication: Common solvents (MeOH, Acetone) absorb in this region. High-purity standards are required to establish valid Response Factors (RRFs) for impurity profiling.

B. Basicity & Polarity

The secondary amine (piperidine) is highly basic (pKa ~10-11).

  • Implication: It often exists as a hydrate or salt (HCl, TFA) in "Research Grade" batches without being labeled as such. A CRM explicitly defines the counter-ion stoichiometry.

Decision Logic: Selecting the Right Standard

Use the following workflow to determine the appropriate standard grade for your development phase.

StandardSelection Start Start: Define Usage Context Phase Development Phase? Start->Phase EarlyRD Early R&D / Screening Phase->EarlyRD Discovery ProcessDev Process Dev / Optimization Phase->ProcessDev Scale-up GMP GMP Release / Stability Phase->GMP Clinical/Commercial Q_Quant Is Quantitative Accuracy Critical? EarlyRD->Q_Quant Qualify Qualify In-House Secondary Std (via qNMR + KF) ProcessDev->Qualify Cost-Effective UseCRM Use Certified Reference Material (CRM) (ISO 17034) GMP->UseCRM Mandatory UseRes Use Research Grade (Correct for Area% if possible) Q_Quant->UseRes No (Qualitative only) Q_Quant->Qualify Yes (Stoichiometry)

Figure 1: Decision matrix for reference standard selection based on regulatory requirements and quantitative needs.

Experimental Protocol: In-House Qualification

If a CRM is unavailable or too costly for routine use, you must qualify a "Working Standard" from a high-quality bulk batch.

Protocol: qNMR Purity Assignment

Objective: Determine the absolute weight % purity (Assay) to correct for water/salts.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: D₂O (for HCl salts) or DMSO-d6 (for free base).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Dissolve in 0.6 mL of deuterated solvent. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 5 × T1 (typically 60s for quantitative accuracy).

    • Scans: 16-32.

  • Integration: Integrate the singlet of Maleic Acid (δ 6.0-6.3 ppm) and a distinct non-exchangeable proton of the triazole-piperidine (e.g., the triazole C-H or piperidine ring protons).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[1][2][3][4][5][6][7][8][9]

Validated HPLC Method for Purity Check

For routine monitoring (after qNMR qualification), use this validated HPLC-UV method.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Temperature: 30°C.

  • Rationale: The basic pH (10.0) ensures the piperidine amine is deprotonated, improving peak shape and retention. Acidic mobile phases often result in peak tailing for this moiety [1].

Conclusion

For 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine , "purity" is not a single number. The discrepancy between HPLC Area% and Absolute Weight% can be as high as 12% due to the compound's tendency to trap salts and water.

  • Recommendation: For GMP release and critical stoichiometry, avoid Research Grade standards unless they are re-qualified in-house using qNMR.

  • Best Practice: Establish a "Gold Standard" (CRM) for calibrating your in-house secondary standards to ensure long-term consistency in your impurity profiling.

References

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Waters Application Notes. Link

  • European Pharmacopoeia (Ph. Eur.). (2024).[5] General Chapter 5.12: Reference Standards. EDQM. Link

  • World Intellectual Property Organization. (2017). Patent WO2017072723A1: CGRP Receptor Antagonists. (Describes the synthesis and usage of Intermediate 18). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Parchem Fine & Specialty Chemicals. (2024).[4] Product Specification: 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine. Link

Sources

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